molecular formula C21H13FN4O2S B11129901 (3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11129901
M. Wt: 404.4 g/mol
InChI Key: HMDUGKPXCZRBHE-JRXUEOJXSA-N
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Description

The compound “(3Z)-3-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazole, and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multiple steps, including the formation of the indole, thiazole, and triazole rings, followed by their assembly into the final structure. Common synthetic methods might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Formation of the Triazole Ring: This can be synthesized using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic routes to improve yield and reduce costs. This might include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions might target the double bonds or the carbonyl groups in the molecule.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, potentially leading to a wide variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indoles, thiazoles, and triazoles.

Scientific Research Applications

The compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting their activity.

    Interacting with Receptors: Modulating their signaling pathways.

    Disrupting Cellular Processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Such as tryptophan or serotonin.

    Thiazole Derivatives: Such as thiamine (vitamin B1).

    Triazole Derivatives: Such as fluconazole (an antifungal drug).

Uniqueness

The unique combination of indole, thiazole, and triazole rings in the compound could confer unique biological activities and properties, making it a valuable target for further research.

Properties

Molecular Formula

C21H13FN4O2S

Molecular Weight

404.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H13FN4O2S/c1-25-15-5-3-2-4-14(15)17(19(25)27)18-20(28)26-21(29-18)23-16(24-26)11-8-12-6-9-13(22)10-7-12/h2-11H,1H3/b11-8+,18-17-

InChI Key

HMDUGKPXCZRBHE-JRXUEOJXSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)/C=C/C5=CC=C(C=C5)F)S3)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C=CC5=CC=C(C=C5)F)S3)C1=O

Origin of Product

United States

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